molecular formula C12H9N3O B1607924 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile CAS No. 339105-55-4

2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile

Cat. No. B1607924
M. Wt: 211.22 g/mol
InChI Key: VGLKSOKLHZULPY-UHFFFAOYSA-N
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Description

2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile (2-POPN) is an organic compound of the pyrimidine family that has been studied for its potential use in scientific research and laboratory experiments. 2-POPN is an amphiphilic compound, meaning it is both hydrophobic and hydrophilic, and can be used in a variety of applications. It has been studied for its potential use in drug delivery, biocatalysis, and as a potential therapeutic agent.

Scientific Research Applications

Synthesis of Heterocycles

Researchers have utilized related chemical structures for the synthesis of a wide range of heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These compounds are of interest due to their potential antioxidant activities, which have been explored in comparison to ascorbic acid. For instance, compounds synthesized from key intermediates related to 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile have shown promising antioxidant properties (El‐Mekabaty, 2015).

Development of Basicity Scales

The compound's related structures have been involved in creating self-consistent spectrophotometric basicity scales in acetonitrile, providing valuable insights into the relative basicities of various bases. This research helps understand the chemical behavior of substances in acetonitrile, contributing to the field of organic chemistry by elucidating the properties of nitrogen-containing heterocycles (Kaljurand et al., 2000).

Oxidation Studies

Acetonitrile serves as a solvent in the oxidation processes of certain heterocycles, where compounds similar to 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile undergo transformation to yield various oxidized products. These studies highlight the solvent's role and the substituent effect on the rate of oxidation, providing a pathway to synthesize novel compounds with potentially useful properties (Memarian & Farhadi, 2009).

Photophysical and Spectroscopic Studies

Compounds with structural similarities to 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile have been analyzed for their photophysical and spectroscopic properties. Such investigations are crucial for understanding the electronic structures and reactivity of these molecules under various conditions, potentially leading to applications in materials science, sensor technology, and photodynamic therapy (Camilo et al., 2014).

Antioxidant and Redox Properties

The structural framework of 2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile lends itself to modifications that result in compounds with significant antioxidant and redox properties. Such characteristics are valuable for developing new antioxidants that could find applications in pharmaceuticals, materials science, and as stabilizers in various industrial processes (Koshelev et al., 2020).

properties

IUPAC Name

2-(4-pyrimidin-2-yloxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-6-10-2-4-11(5-3-10)16-12-14-8-1-9-15-12/h1-5,8-9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLKSOKLHZULPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377427
Record name 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile

CAS RN

339105-55-4
Record name 2-[4-(2-pyrimidinyloxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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